

FHT-1015: A Comparative Analysis of Specificity Against Other ATPases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ATPase inhibitor **FHT-1015**'s performance against its primary targets and other related enzymes. The information presented is supported by experimental data to assist researchers in evaluating its potential for their studies.

High Specificity of FHT-1015 for SMARCA4/2 ATPases

FHT-1015 is an allosteric inhibitor that demonstrates high potency and selectivity for SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] Experimental data indicates that **FHT-1015** has nanomolar efficacy in inhibiting SMARCA4 and SMARCA2.[1]

In comparative studies, **FHT-1015** shows minimal to no inhibitory activity against other closely related ATPases, such as the chromodomain-helicase-DNA-binding protein 4 (CHD4).[2][3] This high degree of selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **FHT-1015** against its target ATPases and a related off-target ATPase.



Compound	SMARCA4 (BRG1) IC50 (µM)	SMARCA2 (BRM) IC50 (μM)	CHD4 IC50 (μM)
FHT-1015	0.004 ± 0.001	0.005 ± 0.004	> 400
FHT-185	6.04 ± 1.04	2.54 ± 0.45	> 400
FHT-2344	0.026 ± 0.006	0.013 ± 0.003	> 200

Data sourced from a presentation by Foghorn Therapeutics.[3]

Experimental Protocols

The determination of **FHT-1015**'s ATPase inhibition and specificity involved the following key experimental methodologies:

Biochemical ATPase Inhibition Assays

Two primary methods were utilized to measure the enzymatic activity of the ATPases in the presence of **FHT-1015**:

- ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced in an ATPase reaction. The amount of light generated is proportional to the ADP concentration, thus indicating the level of ATPase activity. Inhibition is measured by the reduction in the luminescent signal in the presence of the inhibitor.[4][5]
- Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay: This is a
 spectrophotometric assay that couples the production of ADP to the oxidation of NADH. The
 rate of NADH disappearance, measured by a decrease in absorbance at 340 nm, is directly
 proportional to the ATPase activity.[6]

Cell-Based Specificity Profiling (KiNativ™)

To assess the selectivity of **FHT-1015** across a broader range of ATPases within a cellular context, the KiNativ[™] platform was employed. This method involves treating living cells with the inhibitor, followed by lysis and affinity purification of ATP-binding proteins. The extent to which the inhibitor binds to and blocks the active sites of various ATPases is then quantified by



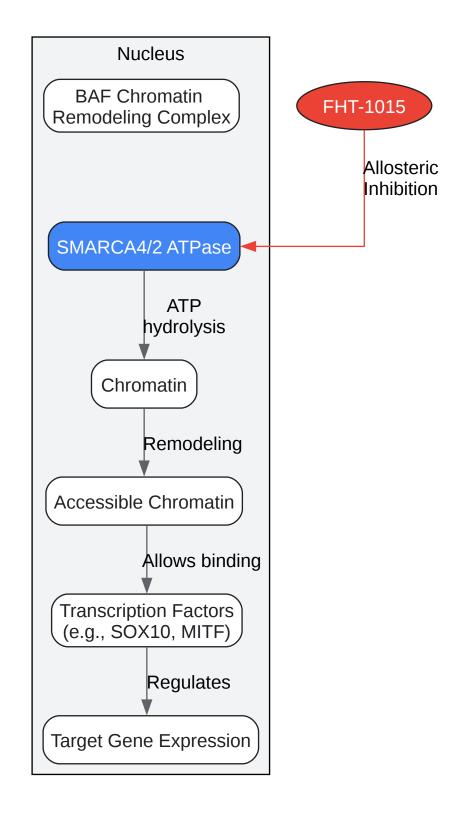


mass spectrometry. This provides a comprehensive profile of the inhibitor's interactions across the cellular "ATPase-ome".[4][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **FHT-1015** and the general experimental workflow for determining its ATPase specificity.

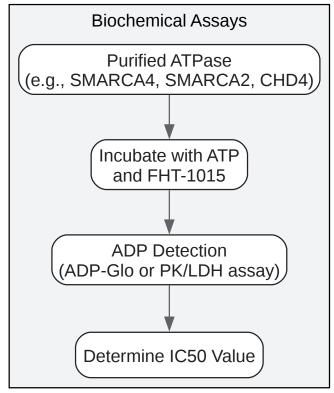


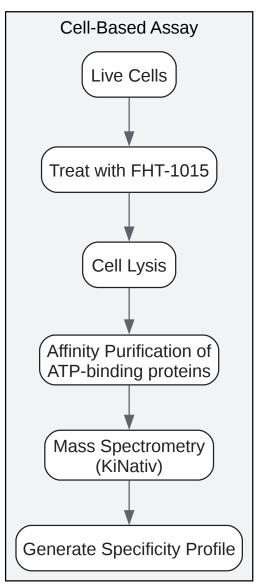


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Caption: **FHT-1015** allosterically inhibits the SMARCA4/2 ATPase of the BAF complex.







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Caption: Workflow for determining ATPase inhibitor specificity.

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